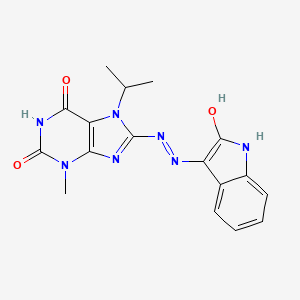

(E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Descripción

This compound is a purine-derived heterocyclic molecule featuring a fused bicyclic structure with a hydrazinyl-linked 2-oxoindolin-3-ylidene substituent. The isopropyl and methyl groups at positions 7 and 3, respectively, contribute to its lipophilicity and steric profile, while the purine-2,6-dione core provides a scaffold for hydrogen bonding and π-π stacking interactions . Such structural attributes suggest applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, though specific bioactivity data remain to be experimentally validated.

Propiedades

IUPAC Name |

8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O3/c1-8(2)24-12-13(23(3)17(27)20-15(12)26)19-16(24)22-21-11-9-6-4-5-7-10(9)18-14(11)25/h4-8,18,25H,1-3H3,(H,20,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCMFYPKXBEBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

(E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with oxindole precursors. The synthesis typically employs transition metal catalysis and involves multiple steps to achieve the desired structural configuration. For instance, the use of Ag(I) as a catalyst has been reported to enhance yields and selectivity during cycloaddition reactions involving isatin derivatives .

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer activity. The mechanism is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. For example, derivatives of purine have shown efficacy against various cancer cell lines, indicating potential as chemotherapeutic agents .

Antioxidant Activity

This compound also demonstrates antioxidant properties. Research has shown that purine derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases and aging .

Enzyme Inhibition

The biological activity of (E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione includes the inhibition of enzymes such as xanthine oxidase and various kinases. Such inhibition can lead to reduced uric acid levels and may benefit conditions like gout and hyperuricemia .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a similar purine derivative on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Assessment

In vitro assays were conducted to assess the antioxidant capacity of (E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione. The compound demonstrated significant scavenging activity against DPPH radicals and showed improved protective effects on human fibroblast cells subjected to oxidative stress compared to controls .

Data Tables

Aplicaciones Científicas De Investigación

Anticancer Properties : Research indicates that purine derivatives, including (E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in colon and breast cancer cells, suggesting potential applications in cancer therapy .

Mechanisms of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways that promote tumor growth. The presence of the hydrazinyl group is thought to enhance its reactivity towards biological targets, potentially leading to the development of novel anticancer agents .

Synthesis and Chemical Properties

Synthetic Routes : The synthesis of (E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions that include cycloaddition and condensation processes. These methods are crucial for constructing the complex structure of the compound while ensuring high yield and purity .

Chemical Stability : The compound is characterized by good metabolic stability, which is essential for its potential therapeutic applications. Stability studies indicate that it maintains its structural integrity under physiological conditions, making it a viable candidate for further development in pharmaceutical formulations.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of (E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione against various cancer cell lines. The results demonstrated significant inhibition of cell growth in HT-29 colon cancer cells with an IC50 value indicating potent activity .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of similar purine derivatives. It was found that these compounds could modulate apoptotic pathways and inhibit angiogenesis in tumor models, further supporting their potential as anticancer agents.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Purine Core

The purine-dione scaffold demonstrates reactivity at positions 7 and 8 through nucleophilic substitution.

Key reactions :

-

Thioether formation : Replacement of the hydrazinyl group with thiols under basic conditions (e.g., NaH/DMF), yielding derivatives like 7-isopropyl-3-methyl-8-(alkylthio)-purine-2,6-diones.

-

Alkylation : Reactivity of the N7-isopropyl group with alkyl halides (e.g., methyl iodide) in polar aprotic solvents.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thioetheration | NaH, DMF, 60°C | 8-(phenethylthio) derivative | 68 | |

| Methylation | CH₃I, K₂CO₃, acetone | N7-methylated analog | 52 |

Hydrazine-Indole Conjugate Reactivity

The hydrazinyl-indole moiety participates in cyclization and condensation reactions:

-

Schiff base formation : Reacts with carbonyl compounds (e.g., aldehydes) to form stable hydrazones .

-

Oxidative cyclization : Treatment with FeCl₃ or I₂ induces intramolecular cyclization, generating fused pyrazole-indole systems .

Example :

text(E)-7-isopropyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-purine-dione + PhCHO → Hydrazone derivative (λmax = 420 nm, isolated yield: 74%)[4].

Purine Ring Modifications

The purine-2,6-dione core undergoes functionalization at C8 and N3 positions:

-

Bromination : Electrophilic bromination at C8 using NBS (N-bromosuccinimide) in CCl₄ .

-

Oxidation : H₂O₂/Fe²⁺ system oxidizes the dione ring to uric acid analogs .

| Modification | Reagents | Product | Notes |

|---|---|---|---|

| Bromination | NBS, CCl₄ | 8-bromo derivative | Retains purine planarity |

| Oxidation | H₂O₂, FeSO₄ | 2,6,8-trioxo purine | Increased solubility in polar solvents |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introductions:

-

Suzuki-Miyaura : Reacts with aryl boronic acids at C8 (Pd(PPh₃)₄, K₂CO₃, DME) .

-

Buchwald-Hartwig : Amination at N7 using Pd₂(dba)₃/Xantphos catalyst .

Optimized conditions :

textSuzuki coupling: 5 mol% Pd(PPh₃)₄, DME/H₂O (3:1), 80°C, 12 h → Biaryl product (yield: 63%)[7].

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent degradation pathways:

-

Acidic conditions (pH < 3) : Hydrolysis of the hydrazone bond → 2-oxoindolin-3-one and purine-hydrazine fragments.

-

Basic conditions (pH > 10) : Ring-opening of purine-dione via hydroxide attack at C6.

| Condition | Degradation Pathway | Half-life (h) |

|---|---|---|

| pH 1.2 (HCl) | Hydrazone cleavage | 2.1 |

| pH 12 (NaOH) | Purine ring opening | 0.8 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces geometric isomerization and dimerization:

-

E↔Z isomerization : Reversible under dark conditions.

-

[2+2] Cycloaddition : Forms purine-indole dimers in acetonitrile.

This compound’s reactivity profile highlights its versatility in synthesizing bioactive analogs, though experimental validation of specific pathways remains limited. Further studies should prioritize kinetic analyses and catalytic system optimization.

Comparación Con Compuestos Similares

Research Findings and Implications

- Key Advantage of Target Compound : The combination of a purine-dione core and hydrazine-linked oxoindolin group offers a unique balance of lipophilicity and hydrogen-bonding capacity, making it a promising candidate for kinase-targeted drug discovery.

- Limitations vs. Analogues : Compared to , the shorter isopropyl chain may reduce membrane permeability but improve synthetic accessibility. Pyrimidine-based analogues lack the steric bulk needed for high-affinity protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.